

Toxicological Profile of U-44069 Serinol Amide: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	U-44069 serinol amide	
Cat. No.:	B15581786	Get Quote

Disclaimer: This document provides a comprehensive overview of the currently available information regarding the toxicological profile of **U-44069 serinol amide**. It is intended for researchers, scientists, and drug development professionals. A thorough literature search has revealed a significant lack of direct toxicological studies on **U-44069 serinol amide**. Therefore, this guide synthesizes information on its parent compound, U-44069, and the structurally and functionally related thromboxane A2 analog, U-46619, to provide an inferred toxicological assessment.

Introduction

U-44069 serinol amide is a synthetic compound of interest in pharmacological research. Structurally, it is a derivative of U-44069 and an amide analog of a stable prostaglandin H2 (PGH2) mimetic. Due to its structural similarity to endogenous prostaglandins, it is crucial to understand its potential toxicological properties. This guide summarizes the known biological activities, potential hazards, and mechanisms of action based on available data for related compounds.

Physicochemical Properties

Detailed physicochemical properties for **U-44069 serinol amide** are not readily available in public databases. For reference, the properties of the parent compound, U-44069, are presented below.

Table 1: Physicochemical Properties of U-44069



Property	Value	Source
CAS Number	56985-32-1	[1]
Molecular Formula	C21H34O4	[1]
Molecular Weight	350.49 g/mol	

Toxicological Data

Direct quantitative toxicological data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for **U-44069 serinol amide** are not available. The following sections present the available hazard information for the parent compound U-44069 and the biological effects of the related compound U-46619.

Hazard Classification of U-44069

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides hazard warnings for U-44069.[1]

Table 2: GHS Hazard Classification for U-44069

Hazard Statement	Classification	
H302: Harmful if swallowed	Acute toxicity, oral (Category 4)	
H312: Harmful in contact with skin	Acute toxicity, dermal (Category 4)	
H332: Harmful if inhaled	Acute toxicity, inhalation (Category 4)	

These classifications suggest that the parent compound, U-44069, has moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

Pharmacological and In Vivo Effects of U-46619

U-46619 is a stable thromboxane A2 (TXA2) mimetic and a potent vasoconstrictor, sharing a similar mechanism of action with U-44069.[2] Its biological effects provide insights into the potential physiological consequences of exposure to these compounds.



Table 3: In Vitro Biological Activities of U-46619

Effect	System	EC50	Source
Platelet Shape Change	Human Platelets	0.013 μΜ	[2]
Platelet Aggregation	Human Platelets	0.58 μΜ	[2]

Table 4: In Vivo Effects of U-46619

Effect	Animal Model	Dose and Route	Observation	Source
Increased Blood Pressure	Male Spontaneously Hypertensive Rats	5 μg/kg; i.v.	Significant increase in mean arterial blood pressure	[2]
Emesis	Ferrets	30 μg/kg; i.p.	Induction of vomiting	[3]

These findings indicate that U-46619 has potent effects on the cardiovascular system and can induce emesis, suggesting that **U-44069 serinol amide** may exhibit similar activities.

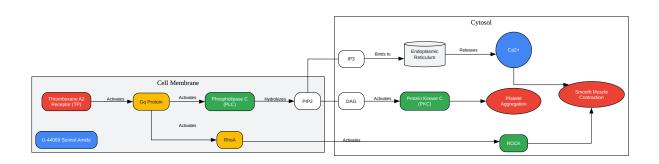
Mechanism of Action and Signaling Pathway

U-44069 and U-46619 are agonists of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[2][4] Activation of the TP receptor initiates a signaling cascade that leads to various physiological responses, including vasoconstriction and platelet aggregation.

The binding of the agonist to the TP receptor activates the Gαq subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular Ca2+ concentration and PKC activation contribute to the downstream cellular responses.



Furthermore, U-46619 has been shown to stimulate the activation of the small GTPase RhoA through the TP receptor, leading to the activation of Rho-associated coiled-coil containing protein kinase (ROCK).[2] The RhoA-ROCK pathway plays a crucial role in smooth muscle contraction.



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Caption: Signaling pathway of thromboxane A2 receptor agonists.

Experimental Protocols

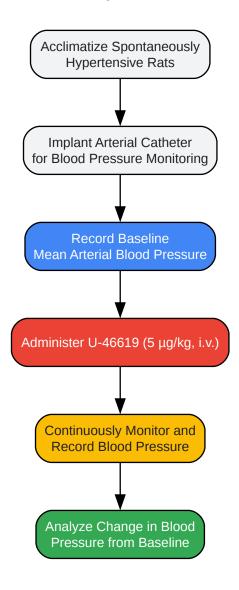
Detailed experimental protocols for toxicological studies of **U-44069 serinol amide** are not available. The following provides a general overview of the methodologies that can be inferred from the studies on U-46619.

In Vivo Blood Pressure Measurement in Rats

Animal Model: Spontaneously Hypertensive Rats (SHR).[2]



- Test Substance Administration: Intravenous (i.v.) injection of U-46619 at a dose of 5 μg/kg.[2]
- Procedure: The mean arterial blood pressure (MABP) is continuously monitored using a
 catheter implanted in a major artery (e.g., femoral or carotid artery) connected to a pressure
 transducer and a recording system. Baseline MABP is recorded before administration of the
 test substance, and changes in MABP are monitored post-administration.
- Endpoint: The primary endpoint is the change in MABP from baseline.



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Caption: Experimental workflow for in vivo blood pressure measurement.

Emesis Study in Ferrets



- Animal Model: Male ferrets.[3]
- Test Substance Administration: Intraperitoneal (i.p.) injection of U-46619 at a dose of 30 μg/kg.[3]
- Procedure: Animals are observed for a defined period following administration of the test substance. The latency to the first emetic episode (retching or vomiting) and the total number of emetic episodes are recorded.
- Endpoint: The primary endpoints are the occurrence of emesis, the latency to the first emetic event, and the frequency of emetic events.

Conclusion and Data Gaps

The toxicological profile of **U-44069 serinol amide** remains largely uncharacterized. The available information on its parent compound, U-44069, suggests it may be harmful if swallowed, inhaled, or in contact with the skin. Based on the potent biological activities of the related thromboxane A2 analog, U-46619, **U-44069 serinol amide** is expected to be a potent vasoconstrictor and platelet aggregator, acting via the thromboxane A2 receptor.

Key Data Gaps:

- No specific acute or chronic toxicity studies have been conducted on U-44069 serinol amide.
- There is no information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of **U-44069 serinol amide**.
- Genotoxicity, carcinogenicity, and reproductive toxicity data are not available.

Further research is imperative to establish a comprehensive toxicological profile for **U-44069 serinol amide** to ensure its safe handling and to fully understand its potential as a pharmacological agent. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when working with this compound.



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